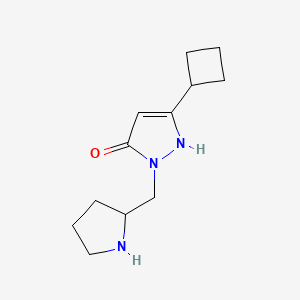
3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Vue d'ensemble
Description
3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is a synthetic compound belonging to the pyrazole class, characterized by its unique structure that includes a cyclobutyl group and a pyrrolidin-2-ylmethyl moiety. Its molecular formula is with a molecular weight of 221.30 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may function as an inhibitor or modulator of specific enzymes and receptors, influencing cellular pathways related to inflammation, infection, and possibly cancer.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit antimicrobial activities. For instance, compounds similar to this compound have shown moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 μg/mL .
Anticancer Potential
Preliminary studies suggest that pyrazole derivatives can exhibit anticancer properties. For example, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo, targeting pathways involved in cell proliferation and apoptosis .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is also under investigation. Pyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | Antimicrobial, anticancer, anti-inflammatory | Unique structural features enhance biological activity | |
| 3-Cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol | Moderate antimicrobial activity | Similar structure but different substituents | |
| 5-Pyrazolyl-Ureas | Various | Potent against p38 MAPK | Known for anti-inflammatory properties |
Study on Antimicrobial Activity
In a study evaluating various pyrazole derivatives, researchers found that compounds with structural similarities to this compound exhibited significant antibacterial activity against Bacillus subtilis and Candida albicans in addition to E. coli and S. aureus. The findings highlighted the importance of the hydroxyl group in enhancing solubility and bioavailability .
Investigating Anticancer Properties
Another study focused on the anticancer potential of pyrazole derivatives demonstrated that certain modifications in the pyrazole ring could lead to increased cytotoxicity against cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Research
Research into the anti-inflammatory effects of pyrazole compounds indicated that they could effectively reduce the levels of TNFα and IL-6 in stimulated human cells. This suggests a promising avenue for developing treatments for chronic inflammatory conditions .
Propriétés
IUPAC Name |
5-cyclobutyl-2-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c16-12-7-11(9-3-1-4-9)14-15(12)8-10-5-2-6-13-10/h7,9-10,13-14H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOZWKGSUWHPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(N2)CC3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















